molecular formula C8H7NO4 B125363 Methyl 2-hydroxy-5-nitrosobenzoate CAS No. 202117-16-6

Methyl 2-hydroxy-5-nitrosobenzoate

Cat. No. B125363
M. Wt: 181.15 g/mol
InChI Key: CEFZERJWZHJALF-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 . It is a white to light yellow to yellow-brown powder or crystals . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for Methyl 2-hydroxy-5-nitrobenzoate is 1S/C8H7NO5/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,10H,1H3 . This indicates the presence of a methyl ester group (-COOCH3) and a nitro group (-NO2) on a benzene ring, along with a hydroxy group (-OH).


Physical And Chemical Properties Analysis

Methyl 2-hydroxy-5-nitrobenzoate is a white to light yellow to yellow-brown powder or crystals . It is insoluble in water .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Methyl 2-hydroxy-5-nitrosobenzoate and its derivatives are involved in various chemical synthesis and reaction studies. For instance, the nitration and nitrosation of related compounds are explored for synthesizing different derivatives, offering insights into the reactivity and potential applications of such compounds (Pesin & Belen'kaya-Lotsmanenko, 1966).

Photostability and Photophysical Properties

  • Studies on related compounds, like methyl salicylate and 5-nitrosalicylic acid, provide insights into their role as photostabilizers. These compounds are investigated for their ability to generate and quench singlet molecular oxygen, which is crucial in understanding their photostability and potential use in protecting materials from light-induced degradation (Soltermann et al., 1995).

Fungicidal Activity

  • The fungicidal activities of compounds structurally similar to methyl 2-hydroxy-5-nitrosobenzoate are explored, indicating potential applications in agriculture and plant protection. These studies focus on the biological activity of various organic compounds, including azoles and their derivatives, against different fungal cultures (Ustinov et al., 2019).

Solubility and Solute Descriptors

  • Research on the solubility of related nitrobenzoic acids in various solvents contributes to understanding the physical properties of methyl 2-hydroxy-5-nitrosobenzoate. This information is vital for predicting its behavior in different environments and potential applications in various solvents (Hart et al., 2017).

Crystal Structure Analysis

  • The crystal structures of similar compounds are analyzed to understand their non-covalent interactions, which can be pivotal in determining the properties and potential applications of methyl 2-hydroxy-5-nitrosobenzoate in various fields, including material sciences and pharmaceuticals (Fu, Li, & Simpson, 2012).

Anticonvulsant Activities

  • The anticonvulsant activities of metal complexes of compounds structurally related to methyl 2-hydroxy-5-nitrosobenzoate are investigated. This research provides a basis for exploring the therapeutic potential of similar compounds in medical applications (D'angelo et al., 2008).

Safety And Hazards

The safety information for Methyl 2-hydroxy-5-nitrobenzoate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and washing off with soap and plenty of water in case of skin contact .

Future Directions

While specific future directions for Methyl 2-hydroxy-5-nitrobenzoate are not mentioned in the search results, it is noted that the compound is used as a pharmaceutical intermediate . This suggests that future research could explore new pharmaceutical applications for this compound. Additionally, given the environmental concerns associated with nitroaromatic compounds, future work could also focus on developing greener synthesis methods and exploring its environmental impact.

properties

IUPAC Name

methyl 2-hydroxy-5-nitrosobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(11)6-4-5(9-12)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFZERJWZHJALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570632
Record name Methyl 2-hydroxy-5-nitrosobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-5-nitrosobenzoate

CAS RN

22802-57-9
Record name Methyl 2-hydroxy-5-nitrosobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RK Norris, S Sternhell - Australian Journal of Chemistry, 1969 - CSIRO Publishing
The preparation and physical properties of 27 compounds in the title series are described. Tautomerism, syn-anti isomerism, NMR parameters, and the mechanism of isomerization are …
Number of citations: 22 www.publish.csiro.au

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